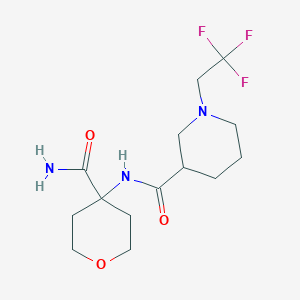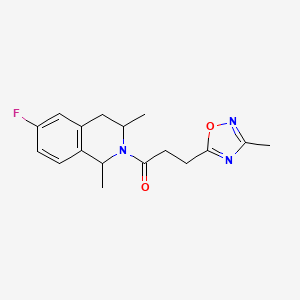![molecular formula C20H22FN3O2 B6962159 [4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea](/img/structure/B6962159.png)
[4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a fluoro-substituted isoquinoline moiety linked to a phenylmethylurea group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling with Phenylmethylurea: The final step involves coupling the fluoro-substituted isoquinoline with phenylmethylurea under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Isoquinoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Researchers investigate the biological effects of this compound to identify new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the development of new medications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in various applications, such as coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds such as berberine and papaverine, which also contain the isoquinoline core, share some structural similarities with [4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea.
Fluoro-substituted Compounds: Compounds like fluoxetine and flutamide, which contain fluoro groups, can be compared in terms of their chemical reactivity and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of a fluoro-substituted isoquinoline moiety and a phenylmethylurea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
[4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-12-9-16-10-17(21)7-8-18(16)13(2)24(12)19(25)15-5-3-14(4-6-15)11-23-20(22)26/h3-8,10,12-13H,9,11H2,1-2H3,(H3,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIIMJLNJITNLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)F)C(N1C(=O)C3=CC=C(C=C3)CNC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B6962077.png)
![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-3-carboxamide](/img/structure/B6962081.png)
![N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide](/img/structure/B6962086.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]butanamide](/img/structure/B6962088.png)
![N-[4-(4-cyanophenoxy)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B6962091.png)
![5-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B6962102.png)

![[2-(Furan-2-yl)-1,3-thiazol-5-yl]-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6962113.png)
![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone](/img/structure/B6962130.png)
![(5-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6962138.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-propylsulfonylpyrrolidine-2-carboxamide](/img/structure/B6962151.png)
![N-[(4-chlorophenyl)-cyclopentylmethyl]thiadiazole-4-carboxamide](/img/structure/B6962163.png)


